5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class of molecules This compound is characterized by the presence of a chloro group at the 5-position, a methoxybenzyl group at the N-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable base.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, borane, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Unique due to the specific combination of functional groups.
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the methoxybenzyl group.
N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chloro group.
5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-20-10-5-3-9(4-6-10)7-16-13(19)12-11(15)8-17-14(18-12)21-2/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPADBBQRQSSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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